2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate
Overview
Description
Synthesis Analysis
2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoates are generally synthesized by the reaction of perfluoroalkyl iodides with acrylates such as ethyl acrylate, n-butyl acrylate, and 2-fluoroprop-2-enoate.Molecular Structure Analysis
The molecular formula of 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate is C6H4F6O2. The InChI Key is KOEWOWNPLYLJOW-UHFFFAOYSA-N.Physical And Chemical Properties Analysis
2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate is a colorless, relatively odorless liquid. The compound has a density of 1.789 g/cm3, a boiling point of 168°C, and a flashpoint of 99°C. It also has a low surface tension and a high viscosity, making it an excellent lubricant in various industries.Scientific Research Applications
Synthesis of Fluorinated Compounds : A study by Pomeisl et al. (2007) discusses the synthesis of 3-fluorofuran-2(5H)-ones based on the photoisomerisation and cyclisation of 2-fluoroalk-2-enoates, which is significant for developing novel fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Fluorochemical Mass Flows in Wastewater Treatment : Research by Schultz et al. (2006) highlights the presence of fluorochemicals in municipal wastewater treatment plants, indicating the environmental pathways and persistence of such chemicals, which is crucial for understanding environmental impacts and developing remediation strategies (Schultz, Higgins, Huset, Luthy, Barofsky, & Field, 2006).
Biotransformation Pathways of Fluorotelomer-based Substances : Butt, Muir, and Mabury (2014) review the biotransformation of fluorotelomer-based compounds, which degrade to form perfluoroalkyl carboxylates. Understanding these pathways is important for assessing the environmental and health impacts of these substances (Butt, Muir, & Mabury, 2014).
Polymer Synthesis and Properties : Research by Özer et al. (2005) on the synthesis of perfluoroalkylatedβ-alanine and peptide derivatives, which have potential surfactive and complexing properties, highlights the use of fluorinated compounds in creating novel materials (Özer, Gérardin-Charbonnier, Thiebaut, Rodehüser, & Selve, 2005).
Synthesis of Fluorinated Polymers for Industrial Applications : Signori et al. (2006) discuss the synthesis of copolymers involving fluorinated acrylates and fluoroacrylates, exploring their thermal, photochemical, and hydrolytic stability, which is key for developing advanced materials with specific properties (Signori, Lazzari, Castelvetro, & Chiantore, 2006).
Microbial Synthesis of Polyhydroxyalkanoates with Fluorinated Side Groups : Takagi et al. (2004) investigated the production of microbial polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups, which demonstrates the potential of biotechnological approaches in synthesizing fluorinated polymers with unique physical properties (Takagi, Yasuda, Maehara, & Yamane, 2004).
Safety And Hazards
properties
IUPAC Name |
2,2,3,3,3-pentafluoropropyl 2-fluoroprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6O2/c1-3(7)4(13)14-2-5(8,9)6(10,11)12/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEWOWNPLYLJOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC(C(F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382135 | |
Record name | 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate | |
CAS RN |
96250-35-0 | |
Record name | 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96250-35-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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